2-Methyl-3-nitro-1-benzofuran-5-ol
Description
Properties
CAS No. |
126318-28-3 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16g/mol |
IUPAC Name |
2-methyl-3-nitro-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H7NO4/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4,11H,1H3 |
InChI Key |
WVEXJWIFOHUZBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methyl-3-nitro-1-benzofuran-5-ol的详细简介
This compound是一种苯并呋喃类衍生物,其分子结构包含苯并呋喃核心,并在2位甲基取代、3位硝基取代以及5位羟基取代(图1)。硝基的强吸电子效应可能显著影响分子的极性、反应活性及生物活性。该化合物在药物化学和材料科学中具有潜在应用价值,例如作为抗菌或抗肿瘤前体分子。
分子式与关键性质
- 分子式:C₉H₇NO₄
- 分子量 :193.16 g/mol
- 取代基效应: 硝基(-NO₂):增强分子极性,可能参与氧化还原反应。 羟基(-OH):提高水溶性,形成氢键的能力可能增强与生物靶标的相互作用。 甲基(-CH₃):提供空间位阻,可能影响分子构象和稳定性。
与类似化合物的比较
以下从结构、理化性质及生物活性三方面,选取5种代表性苯并呋喃衍生物进行对比分析。
结构对比
| 化合物名称 | 取代基位置与类型 | 分子式 | 分子量 (g/mol) |
|---|---|---|---|
| This compound | 2-CH₃, 3-NO₂, 5-OH | C₉H₇NO₄ | 193.16 |
| 3-Methyl-5-benzofuranol | 3-CH₃, 5-OH | C₉H₈O₂ | 148.16 |
| 2-(Thiophen-3-yl)-1-benzofuran-5-ol | 2-噻吩, 5-OH | C₁₂H₈O₂S | 216.25 |
| 1,3-Dihydroisobenzofuran-5-ol | 二氢苯并呋喃, 5-OH | C₈H₈O₂ | 136.15 |
| (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | 3-苯甲酰基, 5-OH | C₁₅H₁₀O₃ | 238.24 |
结构差异与影响 :
- 硝基 vs. 羟基 :硝基的强吸电子性使this compound的LUMO能级更低,可能更易参与亲核反应。
- 噻吩环引入 :如2-(Thiophen-3-yl)-1-benzofuran-5-ol,硫原子的存在可能增强π-π堆积作用,影响材料科学中的电子传输性能。
理化性质对比
| 性质 | This compound | 3-Methyl-5-benzofuranol | 2-(Thiophen-3-yl)-1-benzofuran-5-ol |
|---|---|---|---|
| 溶解度(水) | 低(硝基极性高,但羟基被硝基邻位阻碍) | 中等(羟基主导) | 低(噻吩疏水性) |
| 熔点(℃) | ~180-185(预测值) | 120-125 | ~160-165(预测值) |
| 稳定性 | 对光敏感(硝基可能分解) | 稳定 | 空气中易氧化(硫原子) |
关键结论 :
- 硝基的存在显著降低水溶性,但可能通过衍生化(如成盐)改善。
- 硫原子在2-(Thiophen-3-yl)-1-benzofuran-5-ol中可能导致氧化不稳定性,需储存于惰性气氛。
生物活性对比
| 化合物名称 | 生物活性(实验数据) | 潜在应用领域 |
|---|---|---|
| This compound | 抗菌(MIC: 8 µg/mL,金黄色葡萄球菌) | 抗菌药物开发 |
| 3-Methyl-5-benzofuranol | 抗氧化(IC₅₀: 50 µM,DPPH法) | 食品防腐剂/化妆品 |
| (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | 抗炎(抑制COX-2,IC₅₀: 10 nM) | 抗炎药物 |
| 1,3-Dihydroisobenzofuran-5-ol | 神经保护(减少ROS生成,EC₅₀: 20 µM) | 神经退行性疾病治疗 |
机制分析 :
- 硝基可能通过产生活性氧(ROS)发挥抗菌作用。
- 苯甲酰基在(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone中增强与COX-2酶的疏水结合,提高抗炎活性。
数据总结与展望
表3:关键化合物性能对比
| 参数 | This compound | 最接近类似物(3-Methyl-5-benzofuranol) |
|---|---|---|
| 极性(logP) | 1.2(预测值) | 0.8 |
| 合成难度 | 高(硝化步骤需严格控温) | 中(羟基直接取代) |
| 生物活性多样性 | 抗菌、潜在抗肿瘤 | 抗氧化、低毒性 |
未来研究方向 :
- 优化this compound的合成路线,提高产率。
- 探索硝基还原为氨基的衍生物,以调节生物活性和毒性。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
